molecular formula C8H12O4 B175830 Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate CAS No. 141419-94-5

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B175830
CAS No.: 141419-94-5
M. Wt: 172.18 g/mol
InChI Key: ZUJSLBBFQOCMFB-UHFFFAOYSA-N
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Description

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C8H12O4. It is a colorless to yellow liquid and is known for its unique structure, which includes a tetrahydropyran ring with an oxo group and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate can be synthesized through several methods. One common method involves the reaction of dihydropyran with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate
  • Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
  • 2,2-Dimethyltetrahydropyran-4-one
  • Dihydro-2H-pyran-4(3H)-one

Uniqueness

This compound is unique due to its specific structural features, including the position of the oxo group and the ethyl ester group. These features confer distinct chemical reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4-oxooxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJSLBBFQOCMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599876
Record name Ethyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141419-94-5
Record name Ethyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, 3-ethoxycarbonyl-tetrahydro-4H-pyran4-one was synthesized referring the process described in Japan Laid-Open Patent Publication No. 32080/90. Then this ester was fluorinated in the same manner as in Example 4 to prepare 3-ethoxycarbony-3-fluoro-tetrahydro-4H-pyran-4-one which was then reduced in the same manner as in the same example to prepare 3-ethoxycarbonyl-3-fluoro-4-hydroxytetrahydro-4H-pyran.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxycarbony-3-fluoro-tetrahydro-4H-pyran-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-ethoxycarbonyl-3-fluoro-4-hydroxytetrahydro-4H-pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (1.14 mol/l solution in n-hexane/tetrahydrofuran, 2.5 ml) was added dropwise to a solution of tetrahydro-4H-pyran-4-one (260 mg) in tetrahydrofuran (13 ml) at −78° C., and the mixture was stirred for one hour while warming to 0° C. The reaction solution was cooled to −78° C. again, hexamethylphosphoric triamide (452 μl) was added and subsequently ethyl cyanoformate (280 μl) was added at the same temperature. The mixture was stirred over one hour while warming to 0° C. The reaction solution was separated by adding distilled water and ethyl acetate. The resulting organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (210 mg).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
452 μL
Type
reactant
Reaction Step Two
Quantity
280 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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